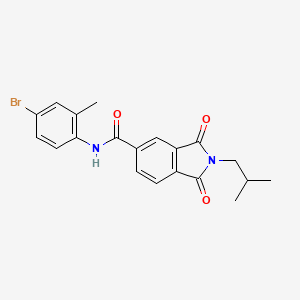
N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide
描述
N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, also known as BRD7389, is a small molecule inhibitor that has been developed for potential use in cancer research. This compound has been shown to have promising results in preclinical studies, and could potentially be used as a tool for understanding the mechanisms of cancer development and progression.
作用机制
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide involves its ability to bind to the bromodomain of BRD4, which is a critical component of the transcriptional machinery in cancer cells. By binding to this domain, N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide prevents the recruitment of BRD4 to chromatin, which in turn inhibits the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of gene expression. In addition, N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have minimal toxicity in normal cells, which suggests that it may be a relatively safe compound for use in cancer research.
实验室实验的优点和局限性
One of the major advantages of N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide is its specificity for the bromodomain of BRD4, which makes it a useful tool for studying the role of this transcription factor in cancer development and progression. In addition, the compound has been shown to have minimal toxicity in normal cells, which makes it a relatively safe compound for use in laboratory experiments. However, one limitation of N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide is its relatively low potency, which means that higher concentrations of the compound may be required to achieve the desired effects.
未来方向
There are a number of potential future directions for research on N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide. One possibility is to explore its potential as a therapeutic agent for the treatment of cancer. Another possibility is to use the compound as a tool for understanding the mechanisms of cancer development and progression, particularly with regards to the role of BRD4 in these processes. Finally, further research could be done to optimize the synthesis and potency of N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, in order to make it a more effective tool for cancer research.
科学研究应用
N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been primarily developed for use in cancer research, and has been shown to have promising results in preclinical studies. Specifically, this compound has been shown to inhibit the activity of the transcription factor BRD4, which plays a critical role in the regulation of gene expression in cancer cells. By inhibiting the activity of BRD4, N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce apoptosis (cell death) in cancer cells, and to inhibit the growth and proliferation of tumors in animal models.
属性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-11(2)10-23-19(25)15-6-4-13(9-16(15)20(23)26)18(24)22-17-7-5-14(21)8-12(17)3/h4-9,11H,10H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXBRGROXNGEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(diethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3570207.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B3570214.png)
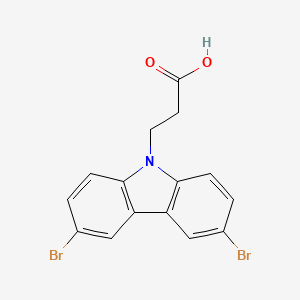
![N-[1-benzyl-3-(4-bromophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3570225.png)
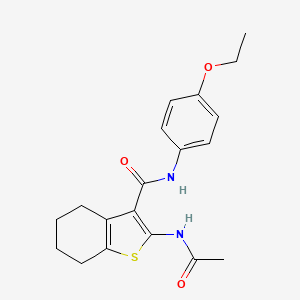
![diethyl 2-[(2-fluorobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B3570234.png)
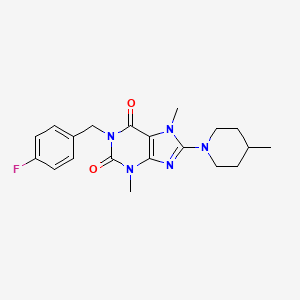
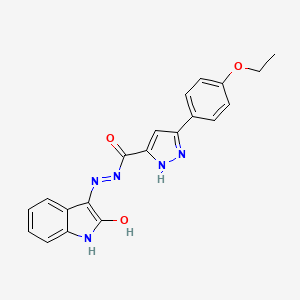
![1-ethyl-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3570269.png)
![6-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3570274.png)
![6-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3570287.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570299.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570302.png)
![N-[4-(benzoylamino)-3-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570312.png)